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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

Cat. No.: S628871

Basic Structure and Chemical Properties

Calceolarioside A is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-

Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-f-D-glucopyranoside [1] [2].

e CAS Number: 84744-28-5 [3] [2]

e Molecular Formula: C23H26011 [1] [3]

e Average Mass: 478.45 g/mol [1] [3] [2]

e Monoisotopic Mass: 478.147512 Da [1]

¢ Stereocenters: The molecule has 5 defined stereocenters and double-bond stereo (E-configuration)

[1].

Documented Biological Activities and Experimental
Data

Research has revealed multiple biological activities for Calceolarioside A. The following table summarizes

key quantitative data from various studies.
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Biological Activity

Experimental
Model/Assay

Key Quantitative
Results
(DosellCso)

Significance/Outcome

Anti-inflammatory
& Antinociceptive

Anti-inflammatory
& Antinociceptive

Anti-inflammatory

Anti-inflammatory

Anticancer

Enzyme Inhibition

Enzyme Inhibition

Formalin test
(inflammatory pain)

Carrageenan-
induced thermal
hyperalgesia

Zymosan-induced
paw edema

LPS-stimulated THP-
1 human
macrophages

Ovarian cancer cell
lines (ES-2, UACC-
1598, etc.)

HMG-CoA
Reductase

Tyrosinase

100 pg/paw

50 & 100 pg/paw

50 & 100 pg/paw

Concentration-
dependent

ICso range: 9.31 -
24.42 uM

ICs0 = 73.48 uM

ICso0 = 19.83 puM

Reduced licking time by 35%
(early phase) and 75% (late
phase) [4] [5]

Significantly reversed thermal
hyperalgesia [4] [5]

Significant reduction in edema
from 1-4 hours [4] [5]

Reduced release of IL-6, TNFaq,

and IL-1B [4] [5]

Inhibited proliferation of multiple
cell lines [6]

Potential cholesterol-lowering
effect [6]

Potential skin-lightening or anti-
browning effect [6]

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal

studies.

Protocol 1: Anti-inflammatory and Antinociceptive Effects [4] [5]
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e Formalin Test: Subcutaneous administration of Calceolarioside A (10, 50, 100 pg/paw) in mice 30
minutes before formalin injection. Nociceptive response (licking time) was measured in the early (0-5
min) and late (15-30 min) phases.

e Carrageenan-induced Hyperalgesia: Calceolarioside A (10, 50, 100 pg/paw) was administered
subcutaneously 2.5 hours after carrageenan injection. The paw withdrawal latency to a thermal
stimulus was measured.

¢ Zymosan-induced Edema: Calceolarioside A (10, 50, 100 pg/paw) was administered 30 minutes
before zymosan. Paw volume was measured plethysmographically from 1 to 24 hours post-zymosan.

¢ Cytokine Release in Macrophages: THP-1 human macrophages were stimulated with LPS in the
presence of increasing concentrations of Calceolarioside A. The release of IL-6, TNFa, and IL-13
was measured in the cell medium using ELISA.

Protocol 2: Enzyme Inhibition Assays [6]

¢ HMG-CoA Reductase Inhibition: Activity was measured spectrophotometrically. The reaction
mixture contained NADPH (400 uM) and HMG-CoA (400 uM) in potassium phosphate buffer (100
mM; pH 7.4). The reaction was started by adding HMG-CoA reductase enzyme, incubated for 10 min
at 37°C with/without the compound. Absorbance was measured at 340 nm. Pravastatin was used as
a positive control.

¢ Tyrosinase Inhibitory Activity: Mushroom tyrosinase (48 U/mL) was incubated with the compound
in phosphate buffer (20 mM, pH 6.8) for 10 min at 25°C. After adding L-Tyr or L-DOPA (0.5 mM), the
mixture was incubated for another 20 min. The absorbance of dopachrome was measured at 492 nm.
Kojic acid was used as a positive control.

Computational Insights and Molecular Interactions

Computational studies provide a deeper understanding of how Calceolarioside A interacts with its targets at

the atomic level [6].

¢ Molecular Docking and Dynamics: Studies were performed against HMG-CoA reductase (PDB:
1HWK) and tyrosinase (PDB: 4P6S). The compound formed robust, stable interactions with the active
sites of these enzymes.

e Binding Free Energy: The MM/GBSA method was used to calculate the binding free energy
(AG_hbind), confirming a favorable binding affinity.

e Anticancer Target Interactions: Docking studies were also conducted against proteins
overexpressed in ovarian cancer cells, such as the folate receptor, CD44, and EGFR, suggesting a
multi-target potential for its anticancer activity.
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The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-

inflammatory and photoprotective activities based on current research.
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Summary of Calceolarioside A's mechanisms of action, based on in vitro and in vivo studies.
Calceolarioside A activates the NRF2 antioxidant pathway and modulates TGF-13/Smad signaling to
combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning

its anti-inflammatory effects [7] [4] [5].

Research Considerations and Future Directions

Calceolarioside A is classified as a phenylethanoid glycoside and is available commercially for research
purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds

like Calceolarioside B, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and
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suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8]

[9].
Future research should focus on:

e« ADMEI/Tox Studies: Comprehensive investigation of its absorption, distribution, metabolism,
excretion, and toxicity profile.

¢ In Vivo Efficacy: Further validation of its therapeutic potential in higher-order animal models.

e Structure-Activity Relationship (SAR): Exploration to identify the key molecular features
responsible for its bioactivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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